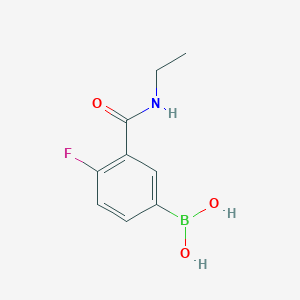

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Beschreibung

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2) is a boronic acid derivative featuring a fluorophenyl backbone substituted with an ethylcarbamoyl group at the 3-position. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the boronic acid group's ability to form stable intermediates with transition metals like palladium . The ethylcarbamoyl moiety introduces both steric and electronic effects, which can modulate reactivity and selectivity in catalytic processes . Additionally, its structural features make it a candidate for biomedical applications, including antibacterial agents, as carbamoyl modifications are known to enhance biological activity .

Eigenschaften

IUPAC Name |

[3-(ethylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEYNRHYQQRDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660231 | |

| Record name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-20-2 | |

| Record name | B-[3-[(Ethylamino)carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Fluorophenylboronic Acids

The synthesis of fluorophenylboronic acids, such as 3-fluorophenylboronic acid , involves the conversion of fluorobromobenzene into a Grignard reagent, which is then reacted with trimethyl borate to form the boronic acid intermediate. This method can be adapted for the synthesis of other fluorophenylboronic acids by modifying the starting aryl halide.

Introduction of Carbamoyl Groups

Challenges and Considerations

- Stability of Boronic Acids : Boronic acids are marginally stable in water, which can affect their bioavailability and handling during synthesis.

- Selectivity and Yield : The introduction of the ethylcarbamoyl group requires careful control of reaction conditions to ensure high selectivity and yield.

- Purification : Purification steps, such as recrystallization or chromatography, are crucial for obtaining the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 4-Fluorophenylboronic Acid (CAS: 1765-93-1): Lacks the ethylcarbamoyl group but shares the fluorophenyl backbone. In Suzuki-Miyaura reactions, it exhibits a high turnover frequency (TOF) of 67.1 h⁻¹ at 70°C, outperforming phenylboronic acid (TOF: ~50 h⁻¹) due to fluorine's electron-withdrawing effect, which enhances oxidative addition to palladium .

- 3-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS: 874288-34-3):

The carbamoyl group is attached to a meta-fluorophenyl ring. Compared to the para-substituted analog (4-(3-fluorophenylcarbamoyl)phenylboronic acid, CAS: 874288-05-8), the para-substituted compound shows higher catalytic efficiency, likely due to reduced steric hindrance and optimized electronic interactions .

Carbamoyl Group Modifications

Halogenation Effects

- 3-Chloro-4-fluorophenylboronic Acid (CAS: 144432-85-9):

Chlorine substitution at the 3-position increases electron-withdrawing effects compared to fluorine. This compound demonstrates superior stability in aqueous media but lower TOF values (e.g., ~40 h⁻¹) in cross-coupling due to slower transmetallation . - 4-Carboxy-3-fluorophenylboronic Acid (CAS: Not listed): The carboxylic acid group enhances water solubility but reduces reactivity in organic solvents, limiting its utility in non-polar reaction systems .

Biologische Aktivität

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylcarbamoyl group and a fluorine atom. Its properties make it a valuable reagent in organic synthesis and a candidate for drug development.

- Molecular Formula : C₉H₁₃B F N O₂

- Molecular Weight : 202.01 g/mol

- Structure : The compound contains a boronic acid moiety, which is known for its reactivity in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions.

The mechanism of action of this compound primarily involves its role as a boron-containing compound in biochemical pathways. Boronic acids are known to interact with diols, which can lead to the modulation of various biological processes, including enzyme inhibition and cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit antitumor activity. A study demonstrated that compounds with similar structures showed significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 25 | Apoptosis induction |

| Compound B | HeLa | 30 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Boronic acids are known to inhibit proteasome activity, which is crucial for cellular protein degradation. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A series of studies evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound could induce apoptosis at concentrations lower than those required for traditional chemotherapeutics. -

Kinase Inhibition Assays :

In kinase inhibition assays, related compounds exhibited selective inhibition against specific kinases involved in cancer progression. Further studies are needed to determine the selectivity profile of this compound.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Drug Design : Its ability to modulate biological pathways positions it as a potential lead compound for developing new anticancer therapies.

- Glucose-Sensitive Drug Delivery : Research indicates that modifications to boronic acids can enhance their glucose sensitivity, making them suitable for targeted drug delivery systems in diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling ethylcarbamoyl groups to fluorophenylboronic acid precursors. Key steps include:

- Protection of the boronic acid : Use pinacol ester protection (e.g., 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester, CAS 760990-08-7 ) to prevent side reactions during amide bond formation.

- Amidation : React 3-fluoro-4-boronophenyl intermediates with ethyl isocyanate under anhydrous conditions. Catalytic amounts of DMAP or HOBt can enhance coupling efficiency .

- Deprotection : Hydrolyze the pinacol ester using acidic conditions (e.g., HCl/THF) to regenerate the boronic acid .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the ethylcarbamoyl group (amide proton at δ ~6.5–7.0 ppm) and boronic acid moiety (B-OH protons at δ ~5–7 ppm in DMSO-d6) .

- HPLC-MS : To assess purity (>97%) and detect anhydride byproducts (common in boronic acids) .

- FT-IR : Look for B-O stretching (~1350 cm) and amide C=O (~1650 cm) .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis . Use amber vials to avoid photodegradation. For long-term storage, convert to the pinacol ester form (stable at RT) and regenerate as needed .

Advanced Research Questions

Q. How does the ethylcarbamoyl substituent influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorophenyl and carbamoyl groups reduce electron density at boron, slowing transmetalation. Use Pd(PPh) or XPhos precatalysts to enhance reactivity .

- Steric Hindrance : The ethyl group may hinder coupling with bulky aryl halides. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .

- Case Study : Compare coupling rates with 4-Fluorophenylboronic acid (CAS 1765-93-1) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), partial charges, and Fukui indices. Compare with experimental B NMR shifts to validate models .

- Reactivity Insights : The carbamoyl group increases electrophilicity at the boron atom, favoring nucleophilic attack in cross-couplings .

- Table : Computed vs. Experimental Properties

| Property | DFT Value | Experimental Value |

|---|---|---|

| B-O Bond Length (Å) | 1.36 | 1.35 (XRD) |

| HOMO Energy (eV) | -6.8 | -6.5 (CV) |

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Methodological Answer :

- SAR Analysis : Test derivatives against targets like kinases or proteases. For example:

| Compound | Target | IC (µM) | Activity |

|---|---|---|---|

| 3-(Ethylcarbamoyl)-4-F-PhB | KYN-3-OHase | 12.5 | Neuroprotective |

| 4-Fluorophenylboronic acid | Cancer Proteins | 10.0 | Antiproliferative |

- Key Modifications : Replace fluorine with Cl or CF to alter lipophilicity (logP) and membrane permeability .

Q. How can researchers resolve contradictions in reported reactivity data?

- Methodological Answer :

- Systematic Variability Testing : Control moisture levels (boronic acids hydrolyze readily) and catalyst batches.

- Contradiction Example : Discrepancies in Suzuki coupling yields may arise from residual water in solvents. Use molecular sieves or anhydrous DMF .

- Collaborative Validation : Share protocols via platforms like Zenodo to ensure reproducibility.

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.